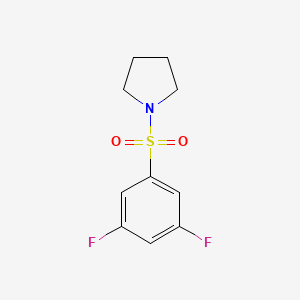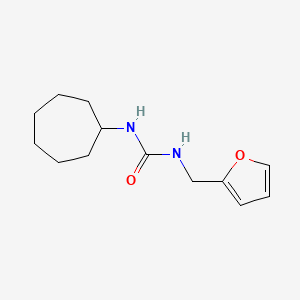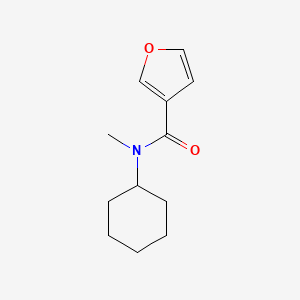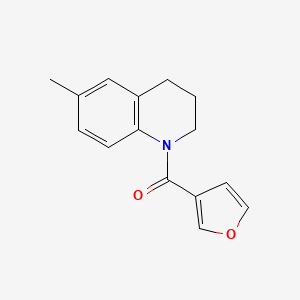
1-(3,5-Difluorophenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluorophenyl)sulfonylpyrrolidine, also known as DFPSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPSP is a heterocyclic compound that contains a pyrrolidine ring and a sulfonamide group, and it has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine involves the inhibition of the protease enzyme by binding to its active site. This leads to the disruption of the enzyme's function, which in turn affects various biological processes. This compound also interacts with the sigma-1 receptor, leading to the modulation of its activity. The exact mechanism of this compound's anti-inflammatory and anti-tumor properties is still under investigation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the protease enzyme, which is involved in protein degradation and viral replication. This compound has also been found to interact with the sigma-1 receptor, leading to the modulation of various neurological processes. Moreover, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
1-(3,5-Difluorophenyl)sulfonylpyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against the protease enzyme and sigma-1 receptor, making it a useful tool compound for studying these biological processes. However, this compound has some limitations as well. Its mechanism of action is still not fully understood, and its effects on other biological processes are yet to be explored. Moreover, the use of this compound in animal studies may be limited due to its potential toxicity.
未来方向
There are several future directions for further research on 1-(3,5-Difluorophenyl)sulfonylpyrrolidine. One area of research could be the development of new drugs based on this compound's anti-inflammatory and anti-tumor properties. Another area of research could be the exploration of this compound's effects on other biological processes, such as its potential role in modulating the immune system. Moreover, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, and it has been extensively studied for its potential use as a tool compound in scientific research. Further research on this compound could lead to the development of new drugs and the discovery of new compounds with unique properties.
合成方法
The synthesis of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine involves the reaction of 3,5-difluorobenzene sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid with a yield of approximately 80%. The purity of this compound can be further improved through recrystallization using a suitable solvent.
科学研究应用
1-(3,5-Difluorophenyl)sulfonylpyrrolidine has been extensively studied for its potential use as a tool compound in scientific research. It has been found to inhibit the activity of the protease enzyme, which is involved in various biological processes such as protein degradation and viral replication. This compound has also been shown to interact with the sigma-1 receptor, which is implicated in various neurological disorders such as Alzheimer's disease and depression. Moreover, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-5-9(12)7-10(6-8)16(14,15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOWONSMIJLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)



![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)

